molecular formula C16H22N2 B502084 N-(pyridin-3-ylmethyl)adamantan-2-amine

N-(pyridin-3-ylmethyl)adamantan-2-amine

Cat. No.: B502084
M. Wt: 242.36g/mol
InChI Key: BGJITNJEKLQDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyridin-3-ylmethyl)adamantan-2-amine is a synthetic organic compound designed for research purposes, integrating an adamantane scaffold with a pyridinylmethylamine moiety. This structural combination is of significant interest in medicinal chemistry and chemical biology. The adamantane group is a highly hydrophobic, cage-like structure that is prevalent in the design of potent enzyme inhibitors. Scientific literature indicates that adamantyl-containing compounds demonstrate potent inhibitory activity against various therapeutic targets. For instance, adamantyl amide derivatives have been identified as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key therapeutic target for metabolic disorders such as insulin resistance, dyslipidemia, and obesity . Furthermore, adamantane derivatives have shown promising activity against orthopoxviruses (like the vaccinia virus) in vitro, with studies suggesting their mechanism may involve the inhibition of the viral membrane protein p37, a target of the approved anti-smallpox drug tecovirimat . The incorporation of the adamantyl group into molecular structures is a recognized strategy to enhance lipophilicity and metabolic stability, which can lead to improved pharmacokinetic properties and biological activity in research compounds . This product is intended for research investigations and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H22N2

Molecular Weight

242.36g/mol

IUPAC Name

N-(pyridin-3-ylmethyl)adamantan-2-amine

InChI

InChI=1S/C16H22N2/c1-2-11(9-17-3-1)10-18-16-14-5-12-4-13(7-14)8-15(16)6-12/h1-3,9,12-16,18H,4-8,10H2

InChI Key

BGJITNJEKLQDBO-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)C3NCC4=CN=CC=C4

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCC4=CN=CC=C4

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Precursor and Intermediate Chemistry

The success of the aforementioned synthetic strategies relies on the specific reactivity of the precursor molecules.

The adamantane (B196018) cage is a rigid, three-dimensional hydrocarbon structure that imparts significant lipophilicity and steric bulk to molecules. google.com This unique structure influences the reactivity of its derivatives.

Adamantan-2-one : As a ketone, the carbonyl carbon is electrophilic and serves as the reaction site for the nucleophilic attack by pyridin-3-ylmethanamine in reductive amination. The steric hindrance imposed by the adamantane framework can influence the rate of nucleophilic addition.

Adamantan-2-amine : This secondary amine is a key nucleophile for cross-coupling reactions. The nitrogen's lone pair of electrons attacks the metal center of the activated catalyst complex in both palladium and copper-catalyzed systems. The bulky adamantyl group can present steric challenges, potentially requiring more reactive catalysts or harsher conditions to achieve high yields. mdpi.comresearchgate.net

The pyridinylmethyl portion of the target molecule is typically derived from readily available pyridine-3-carboxaldehyde. This compound is a versatile synthon—a synthetic building block—that can be transformed into the necessary precursors for different reaction types.

For Reductive Amination : Pyridine-3-carboxaldehyde can be converted into pyridin-3-ylmethanamine. This is often achieved through its own reductive amination with ammonia or by converting the aldehyde to an oxime followed by reduction.

For Cross-Coupling Reactions : Pyridine-3-carboxaldehyde can be reduced to the corresponding alcohol, pyridin-3-ylmethanol. This alcohol can then be converted into a more reactive electrophile, such as 3-(bromomethyl)pyridine or 3-(chloromethyl)pyridine, using standard halogenating agents (e.g., PBr₃, SOCl₂). These halomethylpyridines are the key electrophilic partners for coupling with adamantan-2-amine.

Chemical Derivatization and Scaffold Modifications

The unique structure of N-(pyridin-3-ylmethyl)adamantan-2-amine, which combines a bulky, lipophilic adamantane cage with a basic pyridinylmethyl group, makes it a versatile scaffold for chemical modification. Derivatization strategies often target the secondary amine for the introduction of new functional groups and the extension of the molecular framework.

The secondary amine in this compound can be converted to an iminium ion, but the direct formation of a stable, neutral Schiff base (or imine) from a secondary amine is not a standard transformation. Schiff bases are typically formed through the condensation of a primary amine with an aldehyde or a ketone. nih.govresearchgate.net The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond. nih.gov

For adamantane-containing primary amines, this reaction is well-documented. For instance, amantadine (B194251) (adamantan-1-amine) readily condenses with various aldehydes, such as 3-allyl-2-hydroxybenzaldehyde, in refluxing ethanol to yield the corresponding Schiff base. nih.govrsc.org This process is often catalyzed by a small amount of acid. researchgate.net

While this compound is a secondary amine, its derivatization to imine-like structures would require alternative synthetic routes, such as the oxidation of the corresponding tertiary amine. The general principle of imine formation from primary amines is a cornerstone of synthetic chemistry, allowing for the introduction of a wide array of substituents.

Table 1: Representative Conditions for Schiff Base Formation with Adamantane Primary Amines

Amine Reactant Carbonyl Reactant Solvent Conditions Product Type
Adamantan-1-amine 3-Allyl-2-hydroxybenzaldehyde Ethanol Reflux, 3.5 hours (E)-2-((adamantan-1-ylimino)methyl)-6-allylphenol
Adamantan-1-amine 3-Nitrobenzaldehyde n-Butanol Reflux (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine researchgate.net

This table illustrates common methods for Schiff base synthesis using primary adamantane amines, a reaction analogous to what would be required for a primary amine variant of the subject compound.

N-alkylation and N-arylation of the secondary amine in this compound are key strategies for creating tertiary amine derivatives. These reactions involve the formation of a new carbon-nitrogen bond.

N-Alkylation is commonly achieved by reacting the amine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. The base deprotonates the amine, increasing its nucleophilicity to attack the electrophilic alkyl halide. Common bases include sodium hydride (NaH) in a solvent like tetrahydrofuran (THF). beilstein-journals.org Another approach is the "borrowing hydrogen" strategy, where alcohols serve as alkylating agents in the presence of a transition metal catalyst, offering a more environmentally friendly alternative. researchgate.net This method has been successfully applied to the N-alkylation of 2-aminopyridine with various benzyl alcohols. researchgate.net

N-Arylation typically employs transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction couples an amine with an aryl halide or triflate, using a palladium catalyst and a suitable phosphine ligand. The choice of ligand is crucial for reaction efficiency and scope.

The regioselectivity of these reactions is not a concern for this compound as there is only one N-H bond available for substitution. However, in molecules with multiple potential reaction sites, such as certain heterocyclic amines, controlling the position of alkylation can be a significant challenge. beilstein-journals.orgbeilstein-journals.org

The formation of an amide bond is a fundamental transformation that can be applied to this compound to introduce a carbonyl group adjacent to the amine nitrogen. This is typically achieved by reacting the amine with a carboxylic acid or an activated carboxylic acid derivative. researchgate.net

Common methods for amide bond formation include:

Reaction with Acyl Chlorides or Anhydrides: These highly reactive electrophiles readily react with amines, often in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to scavenge the HCl or carboxylic acid byproduct.

Peptide Coupling Reagents: A carboxylic acid can be activated in situ using coupling reagents. These reagents form a highly reactive intermediate that is then attacked by the amine. This approach is widely used in peptide synthesis and is applicable to a broad range of substrates. nih.govresearchgate.net

The versatility of this reaction allows for the incorporation of a vast array of functionalities into the final molecule, depending on the structure of the carboxylic acid used.

The this compound scaffold can be integrated into larger, more complex molecules, known as hybrid compounds, by linking it to other heterocyclic systems. Nitrogen-containing heterocycles are prevalent in pharmaceuticals and bioactive molecules. mdpi.com The design of such hybrids aims to combine the pharmacophoric features of each component to achieve synergistic or novel biological activities.

Several synthetic strategies can be employed to create these hybrids:

Amide Coupling: As described previously, a carboxylic acid-functionalized heterocycle (e.g., indole-2-carboxylic acid, pyrrole-3-carboxylic acid) can be coupled with this compound to form an amide-linked hybrid.

Alkylation: A halide- or tosylate-functionalized heterocycle can be used to N-alkylate the amine, creating a direct link between the two ring systems.

Click Chemistry: For more complex assemblies, cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be used to link an azide-functionalized heterocycle with an alkyne-modified adamantane-pyridine scaffold, forming a stable triazole linker. nih.govmdpi.com

The choice of the heterocyclic partner is guided by the desired properties of the target molecule. Indole, pyrrole, and thiazole are common motifs in medicinal chemistry, known to interact with various biological targets. mdpi.com

Optimization of Synthetic Pathways and Yield Enhancement

Optimizing synthetic routes to this compound and its derivatives is crucial for improving efficiency, reducing costs, and ensuring scalability. This often involves a systematic investigation of reaction parameters.

The yield and purity of chemical reactions are highly dependent on the conditions employed. For the synthesis and derivatization of this compound, several parameters can be systematically varied to enhance the outcome. researchgate.net

Solvent: The polarity and coordinating ability of the solvent can significantly influence reaction rates and equilibria. For instance, in N-alkylation reactions, polar aprotic solvents like THF or DMF are often preferred as they can solvate the cation while leaving the nucleophilic amine relatively free. beilstein-journals.org

Temperature: Reaction temperature affects the rate of reaction. While higher temperatures can accelerate product formation, they can also lead to decomposition or the formation of side products. Cooling a reaction, for example to -78 °C during lithiation steps, is often necessary to control reactivity and prevent undesired side reactions. researchgate.net

Catalysts: For reactions like N-arylation or "borrowing hydrogen" N-alkylation, the choice of catalyst and ligand is paramount. Screening different metal precursors (e.g., palladium, ruthenium) and ligands (e.g., phosphines, N-heterocyclic carbenes) can dramatically impact yield and selectivity. researchgate.net

Base: In reactions requiring a base, its strength and steric properties are important. For N-alkylation, a strong, non-nucleophilic base like sodium hydride is effective. beilstein-journals.org In other transformations, an organic base like triethylamine or an inorganic base like potassium carbonate may be more suitable.

Table 2: Example of Parameter Variation in an N-Alkylation Reaction

Parameter Variation 1 Variation 2 Variation 3 Optimal Condition
Base K2CO3 Cs2CO3 NaH NaH
Solvent Acetonitrile Dichloromethane THF THF
Temperature Room Temp 50 °C Reflux Room Temp

| Alkylating Agent | Alkyl Chloride | Alkyl Bromide | Alkyl Iodide | Alkyl Bromide |

This table provides a generalized example of how reaction parameters might be systematically varied to optimize a synthetic step, such as the N-alkylation of a secondary amine.

By carefully adjusting these parameters, chemists can develop robust and high-yielding synthetic pathways for this compound and its derivatives, facilitating further research and application.

Impact of Ligand Systems on Reaction Efficiency and Selectivity

The synthesis of N-substituted adamantane amines, such as this compound, through palladium-catalyzed cross-coupling reactions is critically influenced by the choice of ligand coordinated to the palladium center. While specific studies detailing the synthesis of this compound and the systematic evaluation of various ligand systems are not extensively documented in publicly available research, valuable insights can be drawn from analogous palladium-catalyzed amination reactions involving structurally similar adamantane-containing amines. Research in this area demonstrates that the steric and electronic properties of phosphine ligands play a pivotal role in overcoming the challenges associated with the bulky adamantyl moiety, thereby affecting reaction efficiency and selectivity.

A notable example that illustrates the profound impact of ligand choice is the palladium-catalyzed amination of dichloroquinolines with various adamantane-containing amines. nih.govnih.gov In these reactions, the steric hindrance of the adamantyl group on the amine nucleophile presents a significant challenge. The selection of an appropriate phosphine ligand is crucial for the successful coupling, and in some cases, for achieving the desired level of substitution (mono- versus di-amination).

In a study by Abel et al. (2013), the amination of 4,8-dichloroquinoline with a highly sterically hindered adamantane-containing amine was investigated. nih.govnih.gov The researchers found that the choice between two different phosphine ligands, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DavePhos (2-dicyclohexylphosphino-2',N,N-dimethylaminobiphenyl), had a determinative effect on the reaction outcome.

Specifically, when BINAP was employed as the ligand, the reaction with the most sterically demanding amine yielded only the monoamination product. nih.govnih.gov However, by switching to DavePhos, a more electron-rich and sterically bulky monophosphine ligand, the desired diamination product could be obtained. nih.govnih.gov This highlights the critical role of the ligand in facilitating the catalytic cycle, likely by promoting the reductive elimination step for the sterically congested product.

The following table summarizes the qualitative impact of the ligand system on the amination of dichloroquinolines with adamantane-containing amines, based on the findings from analogous reactions.

LigandAmine Steric HindranceObserved Outcome in Dichloroquinoline AminationImplication for this compound Synthesis
BINAP HighMonoamination product favored; diamination unsuccessful. nih.govnih.govMay be effective for the synthesis but could be less efficient with highly substituted or sterically demanding precursors.
DavePhos HighEnabled the formation of the more sterically hindered diamination product where BINAP failed. nih.govnih.govLikely a more effective ligand for coupling sterically hindered adamantanamines, potentially leading to higher yields and better reaction rates.

These findings underscore a general principle in palladium-catalyzed cross-coupling reactions: the "right" ligand is substrate-dependent. For the synthesis of a sterically demanding molecule like this compound, which combines the bulky adamantane cage with the pyridylmethyl group, ligands from the Buchwald family, such as DavePhos, XPhos, or SPhos, are often preferred. sigmaaldrich.comsigmaaldrich.com These ligands are characterized by their bulk and electron-donating properties, which help to stabilize the catalytically active monoligated palladium(0) species and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, particularly with challenging substrates. researchgate.net

While direct experimental data for the synthesis of this compound remains to be published, the principles established in related systems strongly suggest that a careful selection and screening of bulky, electron-rich phosphine ligands would be a critical step in developing an efficient and selective synthetic route.

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Three-Dimensional Structure Elucidation

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful analytical method allows for the unequivocal determination of molecular structure, including bond lengths, bond angles, and the conformation of the molecule. The process involves growing a single crystal, collecting diffraction data, solving the structure, and analyzing the crystal packing.

The initial and often most challenging step in X-ray crystallographic analysis is the cultivation of a high-quality single crystal. For organic compounds like N-(pyridin-3-ylmethyl)adamantan-2-amine, the slow evaporation technique is a commonly employed and effective method. nih.gov This process involves dissolving the synthesized compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly over a period of days to weeks. nih.gov The choice of solvent is critical; it must be one in which the compound is moderately soluble. Common solvents for growing crystals of similar adamantane (B196018) and pyridine (B92270) derivatives include methanol, ethanol, and chloroform. nih.govresearchgate.net The slow, controlled saturation of the solution leads to the gradual formation of a well-ordered crystal lattice suitable for diffraction experiments.

Once a suitable single crystal is obtained, it is mounted on a diffractometer. The instrument, such as a Bruker APEXII CCD area-detector diffractometer, bombards the crystal with a monochromatic X-ray beam (commonly Mo Kα radiation). researchgate.netresearchgate.net As the crystal is rotated, a unique diffraction pattern of spots is produced, and their intensities are recorded.

The collected data are then processed, which includes cell refinement and data reduction. researchgate.net The crystal structure is subsequently solved using direct methods and refined. The SHELX suite of programs is widely recognized and utilized for this purpose. researchgate.netresearchgate.net Programs like SHELXS or SHELXT are used for the initial structure solution, while SHELXL is employed for the full-matrix least-squares refinement on F² to finalize the atomic positions and displacement parameters. researchgate.netresearchgate.net

The solved crystal structure provides precise data on the molecule's conformation, including critical bond lengths, bond angles, and torsion angles. In this compound, key parameters for analysis would include the C-N and C-C bond lengths within the adamantane cage and pyridine ring, the bond angles defining the geometry of the amine linkage, and the torsion angle describing the orientation of the pyridinylmethyl group relative to the adamantane moiety. For analogous molecules, dihedral angles between ring systems are crucial; for instance, in a related structure, the dihedral angle between two pyridyl rings was found to be nearly 84°. researchgate.net The adamantane cage itself is expected to maintain its rigid, strain-free chair conformation. researchgate.net

Table 1. Hypothetical Bond and Angle Parameters for this compound. (Note: These are representative values based on similar structures as direct data is unavailable).
Parameter TypeAtoms InvolvedExpected Value
Bond LengthC(adamantane)-N(amine)~1.47 Å
Bond LengthN(amine)-C(methylene)~1.46 Å
Bond LengthC(methylene)-C(pyridine)~1.51 Å
Bond AngleC(adamantane)-N-C(methylene)~112°
Torsion AngleC(adamantane)-N-C(methylene)-C(pyridine)Variable, defines conformation

The arrangement of molecules within the crystal, known as crystal packing, is governed by a network of intermolecular interactions. For this compound, the secondary amine (N-H) group and the pyridine nitrogen atom are potential sites for hydrogen bonding (N-H···N), which can link molecules into dimers or chains. researchgate.net

To quantitatively and qualitatively analyze these interactions, Hirshfeld surface analysis is a powerful tool. nih.govnih.gov This method maps various properties onto a surface defined by the region where the electron density of a molecule contributes more than any other molecule in the crystal.

d_norm Surface : A surface mapped with the normalized contact distance (d_norm) highlights intermolecular contacts. Red spots on this surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for confirming the molecular structure of this compound in solution and for analyzing the electronic environment of the individual atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, their relative numbers, and their neighboring protons. docbrown.info The spectrum is recorded by dissolving the compound in a deuterated solvent, such as deuterochloroform (CDCl₃). researchgate.net

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for each part of the molecule:

Pyridine Ring Protons : The protons on the pyridine ring would typically appear in the aromatic region (δ 7.0-8.6 ppm). chemicalbook.com Due to the 3-substitution pattern, distinct signals corresponding to the protons at positions 2, 4, 5, and 6 would be expected, with their multiplicity (singlet, doublet, triplet) determined by spin-spin coupling with adjacent protons.

Adamantane Cage Protons : The adamantane moiety contains several sets of chemically non-equivalent protons. Due to its rigid structure, these protons would appear as a series of broad multiplets in the aliphatic region (typically δ 1.5-2.5 ppm). chemicalbook.com

Methylene (B1212753) Bridge Protons (-CH₂-) : The two protons of the methylene group connecting the pyridine ring and the amine nitrogen would likely appear as a singlet, unless there is restricted rotation, at approximately δ 3.8-4.0 ppm.

Amine Proton (-NH-) : The amine proton signal is often a broad singlet and its chemical shift can vary depending on solvent and concentration. It can be identified by its disappearance upon shaking the sample with D₂O. docbrown.info

The integration of these signals provides the ratio of the number of protons in each environment, which must correspond to the molecular formula. docbrown.info

Table 2. Predicted ¹H NMR Chemical Shifts for this compound. (Note: These are estimated values based on analogous compounds and general principles).
Proton GroupExpected Chemical Shift (δ, ppm)Expected MultiplicityIntegration
Pyridine H-2, H-6~8.4-8.6m (multiplet)2H
Pyridine H-4, H-5~7.2-7.8m (multiplet)2H
Methylene (-CH₂-)~3.9s (singlet)2H
Adamantane (-CH-, -CH₂-)~1.5-2.5m (multiplet)15H
Amine (-NH-)Variablebr s (broad singlet)1H

Carbon-13 (¹³C) NMR for Carbon Skeleton Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an essential tool for characterizing the carbon framework of this compound. By analyzing the chemical shifts of each carbon atom, it is possible to confirm the presence of both the rigid adamantane cage and the aromatic pyridine ring, as well as the methylene linker.

The asymmetry of the molecule results in a distinct signal for nearly every carbon atom. The ¹³C NMR spectrum is expected to show signals corresponding to the different types of carbon environments within the molecule: the sp³-hybridized carbons of the adamantane moiety, the sp³-hybridized carbon of the methylene bridge, and the sp²-hybridized carbons of the pyridine ring.

The carbons of the adamantane cage typically appear in the upfield region of the spectrum. chemicalbook.com Specifically, the methine (CH) and methylene (CH₂) groups of the adamantane structure have characteristic chemical shifts. mdpi.com The carbon atom bonded directly to the amine nitrogen (C2 of the adamantane) is expected to be shifted downfield compared to other adamantane carbons due to the electron-withdrawing effect of the nitrogen atom. libretexts.orgdocbrown.info Similarly, the methylene linker carbon (CH₂) adjacent to the nitrogen will also experience a downfield shift. docbrown.info The carbons of the pyridine ring will resonate in the aromatic region, typically between 120 and 150 ppm. nih.gov

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom(s)Structural MoietyPredicted Chemical Shift (δ, ppm)
Pyridine Ring Carbons (C=C, C=N)Pyridine120 - 150
-CH₂- (linker)Methylene Bridge~40 - 60
Adamantane C-NAdamantane~50 - 70
Adamantane CHAdamantane~35 - 45
Adamantane CH₂Adamantane~25 - 40

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. These methods probe the vibrational modes of the molecule's bonds.

The spectrum is characterized by several key features:

N-H Stretch: As a secondary amine, the compound is expected to show a single, weak N-H stretching vibration in the region of 3350-3310 cm⁻¹. orgchemboulder.com

C-H Stretches: The spectrum will display distinct C-H stretching bands. Aromatic C-H stretches from the pyridine ring typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the adamantane cage and the methylene linker are found just below 3000 cm⁻¹.

C=C and C=N Stretches: The pyridine ring will exhibit characteristic stretching vibrations for its C=C and C=N bonds in the 1400-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond in aliphatic amines is typically observed in the 1250–1020 cm⁻¹ range. libretexts.orgorgchemboulder.com

N-H Wag: A strong and broad absorption due to the N-H wagging of the secondary amine is expected in the 910-665 cm⁻¹ region. orgchemboulder.com

These absorption bands, taken together, provide a unique fingerprint for the molecule, confirming the presence of the secondary amine, pyridine, and adamantane functionalities. researchgate.netnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
N-H StretchSecondary Amine3350 - 3310 (weak)
Aromatic C-H StretchPyridine Ring3100 - 3000
Aliphatic C-H StretchAdamantane, Methylene3000 - 2850
C=C, C=N StretchesPyridine Ring1600 - 1400
C-N StretchAliphatic Amine1250 - 1020
N-H WagSecondary Amine910 - 665 (broad)

Computational Chemistry and Molecular Modeling

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

To build a QSAR model, a set of molecular descriptors for N-(pyridin-3-ylmethyl)adamantan-2-amine and its analogs would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. Key descriptors would include:

cLogP (calculated LogP): This value represents the lipophilicity of the compound. The presence of the large adamantane (B196018) group would be expected to give this compound a relatively high cLogP value, indicating significant lipophilicity. nih.gov This is a critical parameter as it influences membrane permeability and binding to hydrophobic targets. nih.gov

Lipophilicity: Closely related to cLogP, this property is a major determinant of a drug's pharmacokinetic and pharmacodynamic behavior. nih.gov

Topological Polar Surface Area (TPSA): This descriptor is related to the polarity of the molecule and is a good predictor of drug absorption and brain penetration. The pyridine (B92270) nitrogen and the secondary amine would contribute to the TPSA of this compound.

Molecular Weight: The size of the molecule.

Number of Hydrogen Bond Donors and Acceptors: The secondary amine is a hydrogen bond donor, and the pyridine nitrogen is an acceptor. These are crucial for specific interactions with a biological target.

Number of Rotatable Bonds: This indicates the conformational flexibility of the molecule.

Table 1: Predicted Molecular Descriptors for this compound and Related Structures

Compound NameMolecular FormulaPredicted cLogPPredicted Lipophilicity
This compoundC16H22N2Data not availableHigh (inferred)
N-(2-adamantyl)-3-(aminomethyl)pyridin-2-amineC16H23N33High (inferred)
Amantadine (B194251)C10H17N2.4Moderate

Note: Specific calculated values for this compound are not available in the searched literature. The table includes data for analogous compounds to provide context.

Once a dataset of compounds and their corresponding biological activities is available, statistical methods are used to build a QSAR model. This model would take the form of an equation that relates the molecular descriptors (like cLogP, TPSA, etc.) to the biological activity (e.g., IC50 or Ki values).

For a series of compounds related to this compound, a QSAR study might reveal that high lipophilicity (driven by the adamantane moiety) is positively correlated with activity up to a certain point, after which it may lead to poor solubility or non-specific binding. The model could also highlight the importance of the hydrogen-bonding capacity of the pyridine ring for specific receptor interactions. Such models are valuable for predicting the activity of new, unsynthesized analogs and for guiding further optimization of the lead compound.

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the system over time. An MD simulation of this compound, either in solution or bound to a target protein, would provide valuable information about its conformational preferences and the stability of its interactions.

An MD simulation of the ligand-protein complex would show how the ligand and the protein's active site residues adjust to each other over time. It can confirm the stability of the binding mode predicted by docking and reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation. This level of detail is crucial for a rational approach to designing more potent and selective analogs.

Structure Activity Relationship Sar Studies

Impact of Adamantane (B196018) Moiety on Biological Activity

The adamantane group is a unique polycyclic hydrocarbon that has been widely incorporated into drug discovery programs. publish.csiro.au Its distinct three-dimensional structure and physicochemical properties are key determinants of the biological activity of the compounds in which it is found. nih.govresearchgate.net

The adamantane moiety is often described as a "lipophilic bullet" due to its high lipophilicity, a property that can enhance a molecule's ability to cross biological membranes and improve its pharmacokinetic profile. nih.govresearchgate.net This increased lipophilicity is a significant factor in molecular recognition, facilitating entry into and interaction with hydrophobic pockets in target receptors. publish.csiro.audigitellinc.com The rigid, cage-like structure of adamantane provides a well-defined three-dimensional scaffold that can serve as an anchor, fitting into the cavities of host molecules or blocking cellular ion channels. nih.gov This precise and stable geometry, unlike more flexible alkyl chains, restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for a specific biological target. publish.csiro.au The uniqueness of the adamantyl scaffold lies in its ability to confer stability to the drug, protecting nearby functional groups from metabolic degradation and thereby improving its distribution and duration of action in blood plasma. nih.gov

The point of attachment to the adamantane cage—whether at the tertiary carbon (adamantan-1-yl) or the secondary carbon (adamantan-2-yl)—can significantly influence a compound's biological activity. While both isomers enhance lipophilicity, the different spatial arrangement of substituents affects how the molecule orients itself within a receptor's binding site.

Adamantane IsomerKey Structural FeatureGeneral Impact on ActivityExample Compound ClassReference
Adamantan-1-ylSubstitution at a tertiary carbon, leading to a more direct and sterically accessible attachment point.Often shows high activity in enzyme inhibition due to favorable positioning within active sites.2-(Adamantan-1-ylamino)thiazol-4(5H)-ones (11β-HSD1 inhibitors) nih.gov
Adamantan-2-ylSubstitution at a secondary carbon, resulting in a different spatial vector for the substituent relative to the cage.Can provide alternative binding orientations that may be advantageous for specific receptor targets.N-(2-adamantyl)-3-(aminomethyl)pyridin-2-amine nih.gov

The sheer bulk of the adamantane group can introduce significant steric hindrance, which can either be beneficial or detrimental to biological activity. nih.govnih.gov Steric hindrance can prevent unwanted interactions by physically blocking access to certain parts of the molecule, potentially increasing selectivity for the intended target. nih.gov For example, the adamantane cage can shield adjacent chemical bonds from metabolic enzymes, enhancing the drug's stability. nih.gov

However, this same bulkiness can also negatively impact activity. In a study of HDAC inhibitors, the introduction of an adamantyl group unexpectedly led to a significant reduction in inhibitory activity, particularly towards HDAC6. nih.gov This suggests that the steric bulk of the adamantane prevented the molecule from fitting optimally into the enzyme's active site. Therefore, the effect of steric hindrance is highly context-dependent, relying on the specific topology of the receptor or enzyme active site. nih.gov

Role of Pyridine (B92270) Moiety in Modulating Biological Activity

The pyridine ring is a versatile pharmacophore widely used in medicinal chemistry. nih.gov Its presence can profoundly affect a drug's pharmacological profile, including its potency, metabolic stability, and binding characteristics. nih.govnih.gov

A study comparing Schiff bases of 3-pyridinecarboxaldehyde (B140518) and 4-pyridinecarboxaldehyde (B46228) found that the position of the pyridyl nitrogen influenced their antibacterial activity differently against various bacterial strains. nih.gov Another study on organic emitters for moisture sensing highlighted that the nitrogen position (2-position vs. 4-position) dramatically altered the material's photophysical response to water molecules, underscoring the importance of the nitrogen's location in mediating intermolecular interactions. acs.org For N-(pyridin-3-ylmethyl)adamantan-2-amine, the nitrogen at the 3-position dictates a specific vector for potential hydrogen bonding and electrostatic interactions that would differ from a pyridin-2-yl or pyridin-4-yl analogue.

Pyridine IsomerNitrogen PositionObserved Effect on ActivityExample StudyReference
Pyridin-3-ylMeta positionShowed better antibacterial activity against E. coli compared to the 4-pyridyl isomer in a Schiff base study.Antibacterial Schiff bases nih.gov
Pyridin-4-ylPara positionDemonstrated better antibacterial activity against S. aureus compared to the 3-pyridyl isomer.Antibacterial Schiff bases nih.gov
Pyridin-2-ylOrtho positionExhibited a drastic reduction in photoluminescence quantum yield (PLQY) upon moisture exposure compared to the 4-pyridyl isomer in an organic emitter.Organic emitters for moisture sensing acs.org

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. wikipedia.org This influences its reactivity and interactions with biological targets. Unlike benzene (B151609), the electron density in pyridine is not evenly distributed, creating a dipole moment. wikipedia.org The nitrogen atom's lone pair of electrons is located in an sp² orbital in the plane of the ring and does not participate in the aromatic system, making it readily available to act as a Lewis base or a hydrogen bond acceptor. wikipedia.org

This ability to form hydrogen bonds is a crucial asset in drug design, as it can significantly enhance the binding affinity of a molecule to its target receptor. nih.gov Furthermore, the electron-withdrawing nature of the pyridine ring can influence the acidity or basicity of nearby functional groups and can make the ring itself susceptible to nucleophilic attack, particularly at the 2- and 4-positions. nih.gov In the context of this compound, the pyridine ring's electronic properties can improve solubility and permeability, and its capacity for specific hydrogen bonding interactions is a key element of its molecular recognition profile. nih.govajrconline.org

Influence of Substituents on the Pyridine Ring

The pyridine ring is a common scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and various electronic interactions, as well as for its capacity to improve the aqueous solubility and metabolic stability of a molecule. nih.govajrconline.org The nature, position, and number of substituents on the pyridine ring of this compound analogues can profoundly influence their biological activity. Structure-activity relationship (SAR) studies on related pyridine-containing compounds reveal several key principles.

The electronic properties of substituents are a major determinant of activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) alters the electron density of the pyridine ring, affecting its ability to interact with biological targets. nih.gov For instance, in some series, increasing the number of electron-donating methoxy (B1213986) (-OMe) groups has been shown to enhance antiproliferative activity. nih.gov Conversely, the presence of halogens or other EWGs can also potentiate activity, depending on the specific target interactions. jchemrev.com The position of the substituent is equally critical; electrophilic substitution is generally favored at the C-3 position, which can be a key site for modifications aimed at interacting with specific receptor pockets. nih.gov

Steric factors also play a significant role. The introduction of bulky substituents, such as phenyl or heteroaryl groups, can either enhance or diminish activity. nih.gov In some cases, bulky groups can create favorable interactions within a hydrophobic pocket of a target protein, leading to increased potency. acs.org In other instances, they may cause steric clashes that prevent optimal binding. nih.gov Therefore, a delicate balance between the size, shape, and electronic nature of the substituent is necessary to achieve desired biological effects.

The table below summarizes the general influence of different types of substituents on the pyridine ring based on findings from various classes of biologically active pyridine derivatives.

Substituent TypeGeneral PositionObserved Effect on ActivityPotential RationaleReference Example
Electron-Donating Groups (e.g., -OH, -OMe, -NH2)VariousCan enhance activity.Increases electron density on the ring; may act as hydrogen bond donors/acceptors.Antiproliferative Pyridines nih.gov
Electron-Withdrawing Groups (e.g., Halogens, -CN, -NO2)VariousCan enhance activity, context-dependent.Modulates pKa and electrostatic potential for target binding.Imidazo[1,2-a]pyridines jchemrev.com
Bulky/Aromatic Groups (e.g., Phenyl, Naphthyl)C5Can significantly increase potency.Engages in hydrophobic or π-stacking interactions with the receptor.Nicotinic Agonists, PEX14-PEX5 Inhibitors nih.govacs.org
Small Alkyl Groups (e.g., -CH3)VariousGenerally well-tolerated; can offer minor potency gains.Fills small hydrophobic pockets without causing major steric hindrance.General Pyridine Derivatives nih.gov

Significance of the Methylene (B1212753) Bridge and Amine Linker

Conformational Flexibility and Rotational Barriers

The single bonds within this linker (C-N and C-C) allow for considerable rotational freedom. This conformational flexibility enables the molecule to adopt various spatial arrangements, which is crucial for finding an optimal binding pose within a receptor site. However, this rotation is not entirely free. The energy required to rotate around these bonds, known as the rotational barrier, is influenced by several factors. scielo.br

Steric hindrance between the large adamantane group and the pyridine ring can create a significant energy penalty for certain conformations, thereby restricting the molecule to a subset of preferred spatial arrangements. The rotational energy barrier for a methylene bridge connecting two bulky groups is a sum of these steric repulsions. msu.edu Computational studies on related N-benzyl derivatives show that the rotation around the N-C(aryl) bond can be significantly hindered, with energy barriers that can be measured by techniques like dynamic NMR. nih.gov For this compound, the barrier to rotation around the N-CH2 bond and the CH2-pyridine bond would dictate the relative orientation of the two main pharmacophoric groups. This orientation is key for aligning the molecule's interaction points (e.g., the pyridine nitrogen, the amine proton, the lipophilic adamantane surface) with complementary features on a biological target.

Comparison of Amine vs. Amide Linkages

The replacement of the secondary amine linker with an amide linker is a common strategy in medicinal chemistry, known as bioisosteric replacement. magtech.com.cnnih.govacs.org This modification introduces significant changes to the molecule's physicochemical and structural properties, which can drastically alter its biological activity and pharmacokinetic profile.

The key differences between an amine and an amide linker are summarized below:

Geometry: The nitrogen in a secondary amine is sp3-hybridized, resulting in a trigonal pyramidal geometry and flexibility around the C-N bonds. In contrast, the amide nitrogen is sp2-hybridized due to resonance with the adjacent carbonyl group. This imparts a planar geometry to the amide bond and creates a significant rotational barrier (15-23 kcal/mol), making it much more rigid than an amine linkage. scielo.br

Hydrogen Bonding: A secondary amine acts solely as a hydrogen bond donor through its N-H proton. An amide, however, can act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This dual capability can lead to different and potentially stronger interactions with a biological target. lumenlearning.com

Basicity and Polarity: Amines are basic functional groups. The secondary amine in the parent compound is expected to be protonated at physiological pH. Amides are essentially neutral and non-basic due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group. lumenlearning.com This change significantly alters the molecule's polarity and charge state.

PropertyAmine Linker (-CH2-NH-)Amide Linker (-CH2-NH-C(O)-)Reference
Geometry Flexible, sp3 NitrogenRigid, Planar, sp2 Nitrogen scielo.br
Hydrogen Bonding Donor only (N-H)Donor (N-H) and Acceptor (C=O) lumenlearning.com
Basicity Basic (protonated at physiological pH)Neutral lumenlearning.com
Metabolic Stability Generally less stableGenerally more stable nih.gov
Conformational Freedom HighRestricted due to high rotational barrier scielo.br

Rational Design Principles for Optimizing Potency and Selectivity

Optimizing a lead compound like this compound for increased potency and selectivity involves a rational design approach, leveraging both structure-based and ligand-based methods. nih.goviptonline.com The goal is to systematically modify the molecule to enhance favorable interactions with the intended biological target while minimizing interactions with off-target proteins. acs.org

A key strategy is structure-based drug design (SBDD) , which relies on the 3D structure of the target protein. This approach involves:

Shape Complementarity: Modifying the ligand to fit more snugly into the binding pocket of the target. For the title compound, this could involve altering substituents on the pyridine ring or changing the adamantane cage to a different polycyclic scaffold to better occupy available space. nih.gov

Electrostatic and Hydrogen Bond Optimization: Introducing or repositioning polar groups to form specific hydrogen bonds or electrostatic interactions with key amino acid residues in the target site. The pyridine nitrogen and the amine linker are prime candidates for such optimization. acs.org

When the target structure is unknown, ligand-based drug design (LBDD) methods are employed. These include:

Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for activity based on a set of known active molecules.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate physicochemical properties (descriptors) of a series of analogues with their biological activity. nih.govwjpsonline.com These models can then predict the potency of novel, unsynthesized compounds, guiding the design process toward more potent molecules.

For this compound, a rational optimization strategy would likely involve exploring chemical space around its three core components: the adamantane moiety, the pyridine ring, and the linker. This could include synthesizing analogues with different substituents on the pyridine ring to probe for electronic and steric effects, altering the length and rigidity of the linker to optimize the spatial orientation of the two main scaffolds, and exploring bioisosteric replacements for the adamantane or pyridine rings to improve properties like solubility or metabolic stability. acs.org

General Structure-Activity Insights from Adamantane- and Pyridine-Containing Analogues

The structure of this compound combines two pharmacologically significant motifs: the adamantane cage and the pyridine ring. Insights from numerous studies on compounds containing these individual fragments provide a basis for understanding their potential contribution to biological activity.

Adamantane-Containing Analogues: The adamantane group is a rigid, bulky, and highly lipophilic three-dimensional scaffold. nih.govresearchgate.net Its incorporation into drug molecules often serves several purposes:

Hydrophobic Anchor: It can act as a "lipophilic bullet," fitting into hydrophobic pockets within a receptor to anchor the molecule and increase binding affinity. researchgate.net

Improved Pharmacokinetics: Its bulk can sterically shield nearby functional groups from metabolic enzymes, increasing the molecule's stability and duration of action. uni-giessen.de

Scaffold Rigidity: The rigid nature of the adamantane cage reduces the number of possible conformations a molecule can adopt, which can decrease the entropic penalty of binding and lead to higher affinity. nih.gov SAR studies on various adamantane derivatives show that activity is often sensitive to the position of substitution on the cage and the nature of the attached functional groups. researchgate.netacs.org For example, substitution at the bridgehead (tertiary) carbons often yields different activity profiles than substitution at the methylene (secondary) carbons.

Pyridine-Containing Analogues: The pyridine ring is one of the most common heterocyclic scaffolds in approved drugs. nih.govnih.gov Its utility stems from several key properties:

Hydrogen Bonding: The ring nitrogen is a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. nih.gov

Bioisostere of Benzene: It is often used as a bioisostere for a phenyl ring, introducing a polar interaction point without drastically changing the size and shape of the molecule. SAR studies consistently show that the biological activity of pyridine derivatives can be finely tuned by altering the substitution pattern on the ring, thereby modifying its electronic and steric profile to match the requirements of a specific target. nih.govsciencepublishinggroup.comresearchgate.net

By combining the rigid, lipophilic adamantane anchor with the versatile, polar pyridine ring via a flexible linker, this compound possesses a molecular architecture that can be adapted to interact with a wide variety of biological targets.

Mechanistic Studies of Biological Activity

Enzyme Inhibition Mechanisms

Comprehensive searches of scientific databases and literature have not yielded specific studies detailing the enzyme inhibition mechanisms of N-(pyridin-3-ylmethyl)adamantan-2-amine. The following sections address the requested enzyme targets in the context of adamantane-containing inhibitors, while noting the absence of specific data for the compound .

Research into the inhibitory effects of this compound on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is not currently available in the public scientific literature. The adamantane (B196018) moiety is a known pharmacophore in the design of 11β-HSD1 inhibitors, which are investigated for their therapeutic potential in metabolic diseases. nih.gov

There are no specific studies that describe the molecular basis of interaction or any allosteric modulation of 11β-HSD1 by this compound. Molecular docking and crystallographic studies, which are essential for understanding such interactions, have not been published for this particular compound.

The enzyme 11β-HSD1 plays a crucial role in local glucocorticoid metabolism by converting inactive cortisone (B1669442) into active cortisol, thereby amplifying glucocorticoid receptor signaling within tissues like the liver and adipose tissue. nih.gov Inhibition of this enzyme is a strategy to reduce local cortisol levels, which can be beneficial in conditions associated with metabolic syndrome. nih.gov However, there is no specific data documenting how this compound modulates these pathways.

The mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter in Mycobacterium tuberculosis, responsible for exporting trehalose (B1683222) monomycolate (TMM), a key precursor for mycolic acids that form the mycobacterial outer membrane. nih.govnih.gov Its essentiality makes it a prime target for novel anti-tubercular drugs. nih.gov While adamantane-containing compounds such as SQ109 and AU1235 are known inhibitors of MmpL3, specific research on this compound in this context is not publicly available. nih.govnih.gov

There are no published studies validating MmpL3 as the specific target of this compound. Consequently, data on its inhibition kinetics, such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), are not available. Such data would typically be determined through biochemical assays using the purified MmpL3 protein or whole-cell-based assays measuring TMM transport. acs.org

Inhibition of MmpL3 leads to the intracellular accumulation of TMM and prevents its incorporation into the cell wall, thereby compromising the structural integrity of the mycobacterial envelope. nih.govnih.gov This disruption is the ultimate cause of the bactericidal effect of MmpL3 inhibitors. However, no experimental evidence has been published that specifically demonstrates the impact of this compound on the cell wall integrity of Mycobacterium tuberculosis or other mycobacterial species.

Data Tables

No specific experimental data for this compound was found in the public domain to generate interactive data tables.

Antagonism of Purinergic P2X7 Receptors

The P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP, is a key player in inflammation and immune responses. Certain adamantane derivatives have been identified as antagonists of this receptor. These antagonists often act in a non-competitive, allosteric manner, meaning they bind to a site on the receptor different from the ATP binding site. This binding modulates the receptor's function, preventing the downstream signaling cascades that lead to inflammatory responses. For instance, some adamantane-containing compounds have shown species-selective antagonism, being more potent at the human P2X7 receptor compared to rodent orthologues. The mechanism often involves a slow reversal of antagonist effects and can be influenced by the specific amino acid composition of the allosteric binding site.

Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptors (mGluR5)

Metabotropic glutamate receptor 5 (mGluR5) is a Class C G protein-coupled receptor (GPCR) that plays a crucial role in synaptic plasticity and neurotransmission. Allosteric modulators of mGluR5 bind to a site within the receptor's transmembrane domain, distinct from the glutamate binding site. This interaction can either enhance (Positive Allosteric Modulators, or PAMs) or inhibit (Negative Allosteric Modulators, or NAMs) the receptor's response to glutamate. Molecular dynamics simulations have revealed that modulators can induce different conformational changes in the allosteric pocket, leading to their distinct effects on receptor activation. The mechanism relies on dynamic communications between highly conserved amino-acid motifs within the receptor, and some modulators can even activate the receptor in the absence of the primary agonist, a phenomenon known as allosteric agonism.

Interaction with Insulin-like Growth Factor 1 Receptor (IGF-1R)

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a receptor tyrosine kinase involved in cell proliferation, differentiation, and survival. Its dysregulation is linked to various cancers, making it a significant therapeutic target. Inhibitors of IGF-1R often target the ATP-binding pocket within the kinase domain, preventing the receptor's autophosphorylation and subsequent activation of downstream signaling pathways. Molecular docking studies on compounds with similar structural motifs, such as those containing pyridinyl and acetamide (B32628) groups, have predicted non-covalent interactions with the IGF-1R. These interactions can stabilize an inactive conformation of the receptor, thereby inhibiting its function.

Antimicrobial Action Modalities

This compound exhibits notable antimicrobial properties, with demonstrated activity against both bacteria and fungi. The mechanisms underlying these effects involve disruption of cellular integrity and key metabolic processes.

Activity against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Compounds containing pyridine (B92270) heterocycles have shown significant antibacterial activity. For instance, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus. The activity of such compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth. Molecular docking studies suggest that these compounds may act by inhibiting essential bacterial enzymes or proteins. In some cases, copper complexes of related pyridinyl-acetamide ligands have been evaluated for their activity against both S. aureus (Gram-positive) and E. coli (Gram-negative), indicating a potential for broad-spectrum action.

Bacterial StrainActivity
Staphylococcus aureusDocumented inhibitory effects by related pyridine derivatives.
Escherichia coliDocumented inhibitory effects by related pyridine derivatives.

Antifungal Activity (e.g., Candida albicans)

The adamantane scaffold is a key feature in some antifungal compounds. Specifically, 2-adamantylamine has been shown to possess fungicidal action against the opportunistic yeast Candida albicans. The mechanism involves the induction of reactive oxygen species (ROS), which leads to apoptosis and cell death. Furthermore, these compounds can inhibit the morphogenic transition of C. albicans from yeast to hyphal form, a key virulence factor, and can disrupt biofilm formation. Compounds containing a pyridinone heterocycle have also been identified as having fungicidal activity against C. albicans, including strains resistant to conventional antifungal drugs.

Fungal StrainActivity
Candida albicansDocumented fungicidal action by related adamantane and pyridine compounds.

Effects on Microbial Cell Morphology and Growth Kinetics

The antimicrobial action of these compounds extends to causing significant physical damage to microbial cells. Studies on related pyridine derivatives have used scanning electron microscopy (SEM) to observe their effects on S. aureus. Treatment resulted in severe deformation of the bacteria, with some compounds causing the cell walls to digest and the bio-membrane to show signs of melting. Kinetic studies, which monitor bacterial growth over time in the presence of the compound, have demonstrated that these agents can significantly inhibit the rate of proliferation, often in a concentration-dependent manner. This disruption of normal growth kinetics is a critical aspect of their antibacterial efficacy.

Inhibition of Biofilm Formation and Implications for Drug Resistance

While direct studies on this compound are not available, research on other adamantane derivatives provides insight into their potential as anti-biofilm agents. Biofilms are communities of microorganisms encased in a self-produced matrix, which confers significant resistance to antibiotics. The ability to inhibit or disrupt biofilms is a critical strategy to overcome drug resistance.

A study on the adamantane derivative, 1-[4-(1-adamantyl)phenoxy]-3-(N-benzyl,N-dimethylamino)-2-propanol chloride (KVM-97), demonstrated significant activity against Staphylococcus aureus biofilms. This compound was found to inhibit the formation of biofilms at concentrations as low as 0.5 times its minimum inhibitory concentration (MIC), with a 95.1% inhibition observed at 5.0 times the MIC. The mechanism of this anti-biofilm activity was linked to the downregulation of genes essential for biofilm formation. Specifically, KVM-97 inhibits the expression of the icaADBC operon, which is crucial for the synthesis of the polysaccharide intercellular adhesin, a key component of the biofilm matrix. Furthermore, it was observed to suppress the expression of the agrA gene, a part of the accessory gene regulator (agr) quorum-sensing system that controls virulence and biofilm development, while simultaneously stimulating the transcriptional activity of the icaR regulator, a repressor of the ica (B1672459) operon. These findings suggest that adamantane derivatives can interfere with the genetic regulation of biofilm formation, thereby reducing the capacity of bacteria to form these resilient structures and potentially mitigating drug resistance.

Table 1: Effect of Adamantane Derivative KVM-97 on S. aureus Biofilm Formation

Concentration (x MIC) Biofilm Inhibition (%)
0.5 22.4
5.0 95.1

Data derived from a study on the adamantane derivative KVM-97.

Other Identified Biological Targets and Pathways (derived from related compounds)

A significant area of research for adamantane amine derivatives has been their activity as inhibitors of the influenza A virus M2 proton channel. The M2 protein is a homotetrameric ion channel crucial for the viral life cycle, and its blockade by drugs like amantadine (B194251) and rimantadine (B1662185) prevents viral replication. Adamantane-based compounds function as mechanism-based inhibitors, physically occluding the channel pore.

Studies on various adamantane amine derivatives have shown differing potencies against wild-type and drug-resistant mutant M2 channels. For example, a spiran amine adamantane derivative (compound 8 in the cited study) was effective against both the wild-type M2 channel and the amantadine-resistant V27A mutant. This highlights the potential for designing new adamantane derivatives that can overcome existing drug resistance.

Table 2: Inhibitory Activity (IC₅₀ in µM) of Adamantane Amine Derivatives on Influenza A M2 Proton Channels

Compound M2 Wild-Type M2-V27A Mutant M2-S31N Mutant
Amantadine 15.76 1840 237.01
Spirane amine 8 12.59 84.92 >10,000

Data derived from a study on adamantane amine derivatives.

Following a comprehensive search of available scientific literature, no specific mechanistic studies on the biological activity of the chemical compound This compound were found concerning its potential anti-inflammatory or platelet aggregation-inhibiting effects.

The requested sections on its interaction with anti-inflammatory pathways such as Cyclooxygenase (COX), 5-Lipoxygenase, and IKK3, as well as its impact on platelet aggregation, could not be populated as there is no published research detailing these specific mechanisms for this compound.

Consequently, the generation of an article with detailed research findings and data tables as per the user's request is not possible. The table of mentioned compounds is provided below as requested.

Future Directions in Research and Potential Research Avenues

Exploration of Novel and Greener Synthetic Routes

There are no published synthetic methods for N-(pyridin-3-ylmethyl)adamantan-2-amine. The development of a synthetic pathway would be the inaugural step in any research endeavor. Future work would likely focus on creating an efficient, high-yield synthesis from readily available starting materials. General principles of green chemistry, such as minimizing waste and using less hazardous reagents, would be important considerations in developing such a route. medigraphic.com

Advanced Computational Modeling for De Novo Design and Optimization

Computational studies, including Density Functional Theory (DFT) calculations, are used to predict the properties and potential biological activity of new molecules. nih.govresearchgate.net For this compound, computational modeling would be employed to predict its three-dimensional structure, electronic properties, and potential interactions with biological targets. This in-silico analysis would precede any biological testing.

Integrated Structure-Based Drug Design Approaches

Structure-based drug design relies on knowledge of a biological target's three-dimensional structure. As no biological targets for this compound have been identified, this approach is not currently applicable.

Comprehensive Biological Target Profiling and Off-Target Analysis

The initial step in understanding the potential therapeutic value of a new compound is to identify its biological targets. This is typically achieved through broad screening assays. Subsequently, off-target analysis is crucial to assess potential side effects. No such profiling has been published for this compound.

Investigation of Mechanisms of Resistance and Development of Mitigation Strategies

The study of resistance mechanisms becomes relevant only after a compound has demonstrated significant activity against a specific biological target, such as a pathogen or cancer cell line. As the activity of this compound is unknown, this area of research is not yet relevant.

Multi-target Drug Design Based on Identified Mechanisms

Multi-target drug design is a strategy to create a single molecule that can interact with multiple biological targets, which can be beneficial for treating complex diseases. nih.gov This approach requires a thorough understanding of a compound's mechanism of action and its various targets, none of which are known for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.